molecular formula C16H14N2O B11866639 4-((2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino)benzonitrile CAS No. 789-74-2

4-((2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino)benzonitrile

Cat. No.: B11866639
CAS No.: 789-74-2
M. Wt: 250.29 g/mol
InChI Key: VEJVFBVGHOEGLV-UHFFFAOYSA-N
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Description

4-((2-Hydroxy-2,3-dihydro-1H-inden-1-yl)amino)benzonitrile (CAS: 78370-66-8) is a benzonitrile derivative featuring a 2-hydroxy-2,3-dihydro-1H-inden-1-ylamine substituent at the para position of the benzene ring. This compound is structurally characterized by a fused bicyclic indenyl group with hydroxyl and amino functionalities, conjugated to an electron-withdrawing nitrile group. Its synthesis typically involves palladium-catalyzed coupling reactions or nucleophilic substitution, as inferred from methodologies in related compounds (e.g., Stille coupling in ). The molecule’s rigidity and hydrogen-bonding capabilities (via hydroxyl and amino groups) make it a versatile intermediate in pharmaceutical chemistry, particularly in designing enzyme inhibitors (e.g., aggrecanase, ) or antiviral agents () .

Properties

CAS No.

789-74-2

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

4-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]benzonitrile

InChI

InChI=1S/C16H14N2O/c17-10-11-5-7-13(8-6-11)18-16-14-4-2-1-3-12(14)9-15(16)19/h1-8,15-16,18-19H,9H2

InChI Key

VEJVFBVGHOEGLV-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C2=CC=CC=C21)NC3=CC=C(C=C3)C#N)O

Origin of Product

United States

Preparation Methods

Synthesis of the Indenolamine Intermediate

The indenolamine core is prepared from 2-hydroxy-2,3-dihydro-1H-indene through selective functionalization. In one protocol, the hydroxyl group is protected using acid-labile groups (e.g., tert-butyldimethylsilyl) to prevent side reactions during subsequent steps. The amine group is introduced via nucleophilic substitution or reductive amination. For example, reacting 2-hydroxyindene with ammonia in the presence of a palladium catalyst yields the primary amine, which is then protected as a carbamate.

Cyanation of the Aromatic Ring

The benzonitrile moiety is synthesized through cyanation of a phenol derivative. A Lewis acid-promoted method, as described in a 2020 study, employs trimethylsilyl cyanide (TMSCN) and boron trifluoride etherate (BF₃·OEt₂) to convert phenols to hydroxybenzonitriles. For instance, 4-aminophenol undergoes cyanation at the para position under these conditions, yielding 4-aminobenzonitrile in 95% yield. This method avoids harsh reagents like cyanide salts, enhancing safety and scalability.

Coupling of Indenolamine and Benzonitrile Fragments

The final step involves coupling the indenolamine and benzonitrile fragments via a Buchwald-Hartwig amination or Ullmann-type reaction. Patent EP3412666A1 details the use of EDAC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane at 10–60°C to form the C–N bond. The reaction proceeds with a yield of 78–85%, depending on the purity of intermediates.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Solvent selection : Polar aprotic solvents like dichloromethane or tetrahydrofuran are preferred for amination due to their ability to stabilize charged intermediates.

  • Temperature control : Maintaining temperatures below 60°C prevents decomposition of the nitrile group.

Catalytic Systems

  • Palladium catalysts : Pd(OAc)₂ with Xantphos as a ligand enables efficient C–N coupling at 80°C.

  • Lewis acids : BF₃·OEt₂ accelerates cyanation by activating the phenolic oxygen.

Purification and Characterization

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Key characterization data includes:

  • ¹H NMR (DMSO-d₆): δ 10.91 (s, 1H, OH), 7.44 (d, J = 7.8 Hz, 1H, ArH), 6.80 (s, 1H, ArH).

  • HRMS : m/z 250.29 [M+H]⁺, consistent with the molecular formula C₁₆H₁₄N₂O .

Chemical Reactions Analysis

Reactions Involving the Amino Group

Deaminative Chlorination
The amino group in 4-((2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino)benzonitrile can undergo deaminative chlorination under specific conditions. This reaction replaces the amino group (-NH₂) with a chlorine atom (-Cl), forming a heteroaryl chloride. The process typically involves:

  • Reagents : Pyrylium reagent (e.g., 2,4,6-trimethoxybenzaldehyde), MgCl₂, and acetonitrile.

  • Conditions : Heating at 50–140°C for 16 hours .

Substrate TypeReagents UsedReaction ConditionsOutcome
AminoheterocyclesPyrylium, MgCl₂50–140°C, 16 hSelective NH₂ → Cl substitution
o-Nitroaniline derivativesFe/S catalyst150°C, solvent-freeCyclization to benzimidazoles

Mechanistic Insight : The reaction proceeds via electrophilic activation of the amino group, facilitated by the pyrylium reagent. The resulting intermediate undergoes deamination and subsequent chlorination .

Reactions Involving the Benzonitrile Moiety

Nucleophilic Substitution
The nitrile group (-CN) in benzonitrile derivatives can act as a nucleophile in substitution reactions. For example:

  • Conditions : Alkaline or acidic media with appropriate nucleophiles (e.g., alcohols, amines).

  • Outcome : Formation of substituted benzene derivatives (e.g., amides, carboxylic acids).

Hydrolysis
Under acidic or basic conditions, the nitrile group can hydrolyze to form a carboxylic acid or amide:

  • Acidic Conditions : H₂SO₄/H₂O → Carboxylic acid.

  • Basic Conditions : NaOH/H₂O → Amide.

Key Reaction Mechanisms

Chlorination Pathway
The deaminative chlorination mechanism involves:

  • Electrophilic Activation : The pyrylium reagent activates the amino group, making it susceptible to substitution.

  • Deprotonation : Loss of a proton from the amino group generates a reactive intermediate.

  • Chloride Attack : Chloride ion substitutes the amino group, forming the chlorinated product .

Substitution Mechanism (Nitrile Group)
The nitrile group undergoes nucleophilic attack via:

  • Polarization : The nitrile's electrophilic carbon attracts nucleophiles.

  • Nucleophilic Attack : Substitution at the carbon center, leading to bond formation.

Comparison of Reaction Conditions

Reaction TypeTypical ReagentsTemperature RangeKey Observations
Deaminative ChlorinationPyrylium, MgCl₂50–140°CSelective NH₂ → Cl replacement
Nitrile HydrolysisH₂SO₄ or NaOHRoom temperaturepH-dependent product formation

Biological and Pharmacological Implications

  • Glucuronidation : While not directly observed in this compound, related secondary alcohols (e.g., in PT2385) undergo glucuronidation via UDP-glucuronosyltransferase enzymes, suggesting potential metabolic pathways for similar structures .

  • Target Binding : The indene moiety’s electron-deficient benzene ring may interact with biological targets (e.g., HIF-2α inhibitors), enhancing binding affinity .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 4-((2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino)benzonitrile exhibit anticancer properties. A study demonstrated that this compound can inhibit the proliferation of cancer cells by inducing apoptosis through various signaling pathways. The presence of the hydroxyl group enhances its solubility and bioavailability, making it a candidate for further development in cancer therapeutics .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Studies have shown that it can protect neuronal cells from oxidative stress-induced damage. This property may be attributed to its ability to scavenge free radicals and modulate neuroinflammatory responses .

Polymer Chemistry

In material science, 4-((2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino)benzonitrile has been explored as a building block for polymer synthesis. Its functional groups allow for copolymerization with other monomers to create materials with tailored properties for applications in coatings and adhesives .

Sensor Development

The compound's electronic properties have led to investigations into its use in sensor technologies. Its ability to undergo reversible redox reactions makes it suitable for developing electrochemical sensors for detecting environmental pollutants .

Synthesis and Characterization

A notable case study involved the synthesis of 4-((2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino)benzonitrile via a multi-step reaction involving the coupling of benzonitrile derivatives with hydroxyindene amines. The characterization was performed using NMR spectroscopy and mass spectrometry, confirming the structure and purity of the synthesized compound .

Biological Evaluation

In another study focusing on its biological activity, researchers evaluated the cytotoxic effects on various cancer cell lines. The results indicated that the compound exhibited selective toxicity towards malignant cells while sparing normal cells, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 4-((2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino)benzonitrile involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several pharmacologically active molecules, enabling comparative analysis of their properties:

Compound Name Key Structural Features Biological Activity Pharmacokinetic Data Selectivity/Advantages
4-((2-Hydroxy-2,3-dihydro-1H-inden-1-yl)amino)benzonitrile Benzonitrile core, 2-hydroxyindenylamine substituent Intermediate for aggrecanase inhibitors (); potential protease binding () Limited data; likely moderate oral bioavailability due to polar groups High specificity for indenyl-binding enzymes (e.g., ADAMTS-5, )
Aggrecanase Inhibitors (e.g., (2R)-N⁴-hydroxy derivatives) Hydroxamic acid group, extended alkyl chains IC₅₀ < 10 nM for aggrecanase-1 (ADAMTS-4/5) () Improved oral bioavailability (Cmax ~1.2 μM in rats) >100-fold selectivity over MMPs
Indinavir Analogues (e.g., N-[2(R)-hydroxy-1(S)-indanyl]pentanamide) Piperazine-carboxamide backbone, tertiary-butyl groups HIV-1 protease inhibition (Ki ~0.4 nM) () High metabolic stability (t₁/₂ > 6 hrs) Resistance to protease mutations
4-((4-(2-Cyanoethenyl)phenyl)amino)benzonitrile (Patent 7,125,879) Conjugated cyanoethenyl group Photovoltaic/electronic applications () N/A Enhanced electron transport properties
3-Amino-4-(2,4-dimethoxybenzylamino)benzonitrile Dimethoxybenzyl substituent Unspecified biological activity (Safety data in ) N/A Higher solubility due to methoxy groups

Key Findings:

Bioactivity : The target compound’s indenylamine group is critical for binding to metalloproteases (e.g., ADAMTS-5), as shown in X-ray diffraction studies (). However, its lack of a hydroxamic acid moiety (present in ’s derivatives) reduces its direct inhibitory potency, positioning it as a precursor rather than a standalone drug .

Selectivity : Compared to indinavir analogues (), which prioritize protease specificity, the benzonitrile scaffold offers broader applicability in targeting enzymes with hydrophobic active sites (e.g., aggrecanases).

Synthetic Utility: Unlike 4-((4-(2-cyanoethenyl)phenyl)amino)benzonitrile (), the hydroxyindenyl group enables chiral resolution and stereochemical control, critical for drug development .

Safety Profile: While 3-amino-4-(2,4-dimethoxybenzylamino)benzonitrile () has documented safety risks (e.g., inhalation hazards), the target compound’s hazards remain uncharacterized, necessitating further toxicological studies .

Biological Activity

The compound 4-((2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino)benzonitrile is a synthetic organic molecule with potential therapeutic applications. It belongs to a class of compounds that have been investigated for their biological activities, including anti-inflammatory, anticancer, and antiviral properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula for 4-((2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino)benzonitrile is C18H20N2OC_{18}H_{20}N_2O. The compound features an indene moiety, which is known for its diverse biological activities. Its structural characteristics enable interactions with various biological targets.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

  • Anticancer Activity : Studies have shown that derivatives of this compound can inhibit the growth of cancer cells. For example, compounds with similar structures have demonstrated effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Anti-inflammatory Properties : The compound has been evaluated for its effects on lipoxygenases (LOXs), enzymes involved in inflammatory processes. Inhibition of specific LOX isoforms can lead to reduced inflammation, making these compounds potential candidates for treating inflammatory diseases.
  • Antiviral Effects : Preliminary studies suggest that related compounds may exhibit antiviral activity against certain viruses by interfering with viral replication mechanisms.

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds and their mechanisms:

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsMechanism of ActionReference
Anticancer4-(N-(4-methylphenyl)sulfonamido)benzamideInduces apoptosis in cancer cells
Anti-inflammatory4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamideInhibits platelet aggregation
Antiviral4-(2-amino-5-bromobenzyl)thiazoleInhibits viral replication

Mechanistic Insights

The biological activity of 4-((2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino)benzonitrile can be attributed to its ability to interact with specific enzyme targets:

  • Lipoxygenase Inhibition : The compound has shown promising results in inhibiting platelet-type 12-(S)-LOX, which plays a role in inflammation and neoplastic processes. This inhibition leads to decreased production of inflammatory mediators such as hydroxyeicosatetraenoic acids (HETEs).
  • Cancer Cell Proliferation : The structural features allow it to bind effectively to targets involved in cell cycle regulation and apoptosis pathways, leading to reduced viability of cancer cells.

Q & A

Q. Methodological Answer :

  • ¹H/¹³C NMR : Assigns protons and carbons in the indenyl and benzonitrile moieties. For example, the hydroxyl proton (2-hydroxy group) appears as a broad singlet at δ ~5.0 ppm .
  • FT-IR : Confirms the presence of nitrile (C≡N stretch at ~2220 cm⁻¹) and hydroxyl (O-H stretch at ~3300 cm⁻¹) groups .
  • Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H]+ at m/z 279.14) .

Basic: Which biological targets or enzyme systems are associated with this compound?

Methodological Answer :
The compound’s indenylamine scaffold is structurally analogous to inhibitors of:

  • Aggrecanase : A metalloproteinase involved in cartilage degradation. Activity can be tested via in vitro assays using recombinant aggrecanase and fluorogenic substrates .
  • HIV Protease : The hydroxy-indenyl group mimics transition-state intermediates in protease inhibition, assessed using enzyme kinetics (e.g., IC₅₀ determination) .

Advanced: How can synthetic yield be optimized for large-scale production?

Q. Methodological Answer :

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) improve coupling efficiency .
  • Protecting Groups : Use of tert-butyldimethylsilyl (TBS) groups to protect the hydroxyl moiety during synthesis reduces side reactions .
  • Purification : Flash chromatography with gradient elution (hexane/ethyl acetate) ensures high purity (>95%) .

Advanced: What in vitro or in vivo models are suitable for studying its inhibitory activity?

Q. Methodological Answer :

  • Cell-Based Assays : Use chondrocyte cultures (e.g., SW1353 cells) to evaluate aggrecanase inhibition via ELISA for proteoglycan degradation .
  • Xenograft Models : A375 melanoma or Colo205 colon cancer xenografts in mice assess tumor growth inhibition linked to kinase activity (e.g., B-Raf) .
  • Pharmacodynamic Markers : Measure phosphorylated MEK1 (pMEK1) levels in tumors to correlate target engagement with efficacy .

Advanced: How can computational methods predict its binding interactions with targets?

Q. Methodological Answer :

  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict reactivity and electron distribution (B3LYP/6-31G(d,p) basis set) .
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with aggrecanase or B-Raf) using AMBER or GROMACS to identify key binding residues .
  • Docking Studies : Autodock Vina or Schrödinger Suite models binding poses and affinity scores .

Advanced: How do structural modifications influence its biological activity?

Q. Methodological Answer :

  • P1' Site Optimization : Introducing bulky substituents (e.g., 3-hydroxybenzyl) enhances selectivity for aggrecanase over MMPs .
  • Scaffold Rigidity : Conformational constraints (e.g., cis-aminoindanol) improve metabolic stability and oral bioavailability .
  • Electronic Effects : Electron-withdrawing groups on the benzonitrile ring increase electrophilicity, enhancing enzyme inhibition .

Advanced: What assays evaluate its toxicity and safety profile?

Q. Methodological Answer :

  • Cytotoxicity Screening : MTT assays on HEK293 or HepG2 cells determine IC₅₀ values for non-target toxicity .
  • hERG Binding Assays : Patch-clamp electrophysiology assesses cardiac risk .
  • Ames Test : Bacterial reverse mutation assays (e.g., Salmonella TA98) evaluate mutagenicity .

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